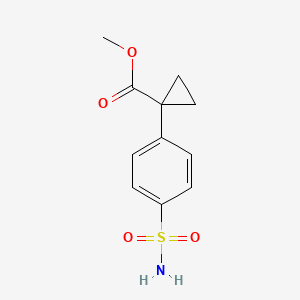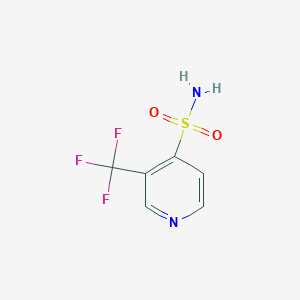
Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring attached to a phenyl group with a sulfamoyl substituent and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a phenyl derivative with diazomethane to form the cyclopropane ring, followed by sulfonation and esterification reactions to introduce the sulfamoyl and carboxylate groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the cyclopropane ring provides structural rigidity that enhances binding affinity. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar structure but with a hydroxy group instead of a sulfamoyl group.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Contains a trifluoromethyl group instead of a sulfamoyl group.
Uniqueness
Methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C11H13NO4S |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
methyl 1-(4-sulfamoylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3,(H2,12,14,15) |
Clave InChI |
BUQDONNJHFSICB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butylN-[4-oxo-4-(thiophen-2-yl)butyl]carbamate](/img/structure/B13532455.png)

![(2R)-2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}acetamido)-4-methylpentanoic acid](/img/structure/B13532470.png)
![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)


![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)



